

# RJF02215 chemical structure

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## Compound of Interest

Compound Name: RJF02215

Cat. No.: B15583789

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An In-depth Technical Guide to **RJF02215** ([1]-Paradol)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**RJF02215**, more commonly known in scientific literature as [1]-Paradol or 1-(4-HYDROXY-3-METHOXYPHENYL)-DECAN-3-ONE, is a pungent phenolic compound naturally occurring in the seeds of *Aframomum melegueta* (Grains of Paradise) and the rhizome of *Zingiber officinale* (ginger).[2] This molecule has garnered significant interest within the research community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory properties.[3][4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of **RJF02215**, with a focus on presenting quantitative data and detailed experimental methodologies for the scientific community.

## Chemical Structure and Properties

**RJF02215** is characterized by a 4-hydroxy-3-methoxyphenyl group attached to a decan-3-one chain. Its chemical properties are summarized in the table below.

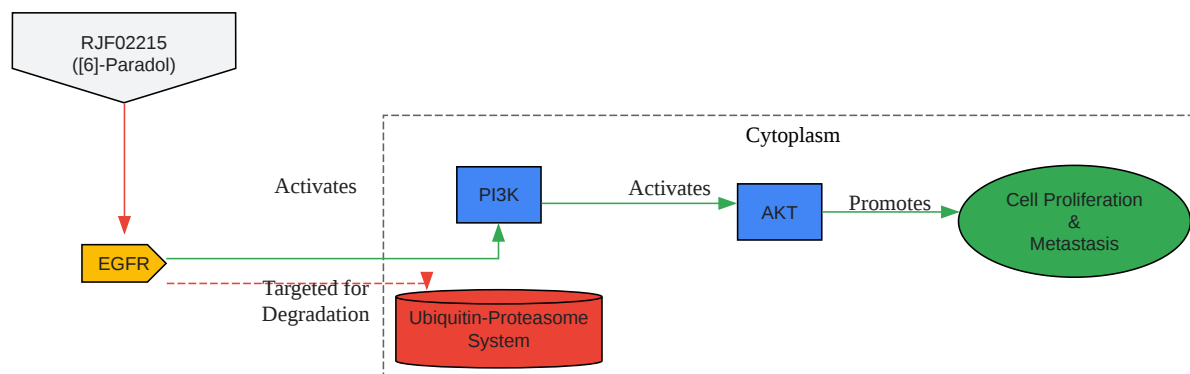
Property	Value	Source
IUPAC Name	1-(4-HYDROXY-3-METHOXYPHENYL)-DECAN-3-ONE	PrecisionFDA
Synonyms	[1]-Paradol,[1]-Gingerone	MedchemExpress, NIST
Molecular Formula	C <sub>17</sub> H <sub>26</sub> O <sub>3</sub>	PrecisionFDA
Molecular Weight	278.39 g/mol	PrecisionFDA
SMILES	<chem>CCCCCCCC(=O)CCc1ccc(c(c1)OC)O</chem>	PrecisionFDA
InChIKey	CZNLCTYLMYLHL-UHFFFAOYSA-N	PrecisionFDA
CAS Number	27113-22-0	NIST

## Biological Activities and Mechanisms of Action

**RJF02215** exhibits a broad spectrum of biological activities, targeting key signaling pathways involved in various disease processes.

### Anti-Cancer Activity

**RJF02215** has demonstrated significant anti-cancer effects, particularly in pancreatic cancer models.[8] It has been shown to suppress cell proliferation and metastasis by targeting the Epidermal Growth Factor Receptor (EGFR) and inactivating the downstream PI3K/AKT signaling pathway.[8] Mechanistically, **RJF02215** induces the degradation of EGFR through a ubiquitin-mediated proteasome-dependent pathway, without altering EGFR mRNA levels.[8] Furthermore, it has been observed to induce apoptosis in oral squamous carcinoma cells via a caspase-3-dependent mechanism.[9]



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Caption: **RJF02215** inhibits pancreatic cancer proliferation by promoting EGFR degradation.

## Anti-Inflammatory and Neuroprotective Effects

**RJF02215** demonstrates potent anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][9] In neuroinflammatory contexts, it has been shown to reduce the activation of microglia, the primary immune cells of the central nervous system.[1][10] This is achieved by diminishing the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- $\alpha$ ) in lipopolysaccharide (LPS)-stimulated microglial cells.[11] In vivo studies have corroborated these findings, showing that administration of **RJF02215** can reduce the number of activated microglia in a mouse model of focal cerebral ischemia.[1]

## Metabolic Regulation

**RJF02215** plays a significant role in regulating glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.

**RJF02215** promotes glucose utilization in both adipocytes (3T3-L1) and myotubes (C2C12).[12] This effect is attributed to the increased phosphorylation of 5' adenosine monophosphate-

activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12] In vivo studies in high-fat diet-fed mice have shown that **RJF02215** can significantly reduce blood glucose levels.[6][12]

Oral administration of **RJF02215** has been found to decrease body weight gain and reduce both visceral and subcutaneous fat in mice fed a high-fat diet.[5] The proposed mechanism for its anti-obesity activity involves the regulation of genes related to fatty acid synthesis, lipid transportation, and adipocyte differentiation in an AMPK-independent manner.[5]

## Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of **RJF02215**.

**Table 1: In Vitro Anti-Cancer and Anti-Inflammatory Activity**

Assay	Cell Line	Treatment	Concentration	Result	Reference
Cell Viability (CCK-8)	MIA PaCa-2, SW1990	RJF02215	20, 40, 80 $\mu$ M	Dose-dependent decrease in cell viability	[8][9]
Nitric Oxide Production	BV-2 Microglia	LPS + RJF02215	10 $\mu$ g/ml	Inhibition of NO production	[11]
IL-6 & TNF- $\alpha$ Production	BV-2 Microglia	LPS + RJF02215	10 $\mu$ g/ml	Inhibition of IL-6 and TNF- $\alpha$ production	[11]
Glucose Utilization	3T3-L1 Adipocytes	RJF02215	53.2 $\pm$ 5.5 $\mu$ M (EC <sub>50</sub> with insulin)	Increased glucose utilization	[6]
Glucose Utilization	C2C12 Myotubes	RJF02215	54.2 $\pm$ 4.7 $\mu$ M (EC <sub>50</sub> with insulin)	Increased glucose utilization	[6]

**Table 2: In Vivo Activity**

Animal Model	Treatment	Dosage	Duration	Key Findings	Reference
High-Fat Diet-Fed Mice	Oral RJF02215	Not specified	2 weeks	Decreased body weight gain and fat mass	<a href="#">[5]</a>
High-Fat Diet-Fed Mice	Oral RJF02215	6.75 mg/kg/day	Not specified	Lowered blood glucose and inhibited weight gain	<a href="#">[11]</a>
Mice with Focal Cerebral Ischemia	Oral RJF02215	10 mg/kg	Single dose	Reduced number of activated microglia	<a href="#">[9]</a>
Rat Paw Edema Model	Ginger Extract containing RJF02215	150 mg/kg	Single dose	20% reduction in inflammation	<a href="#">[2]</a>

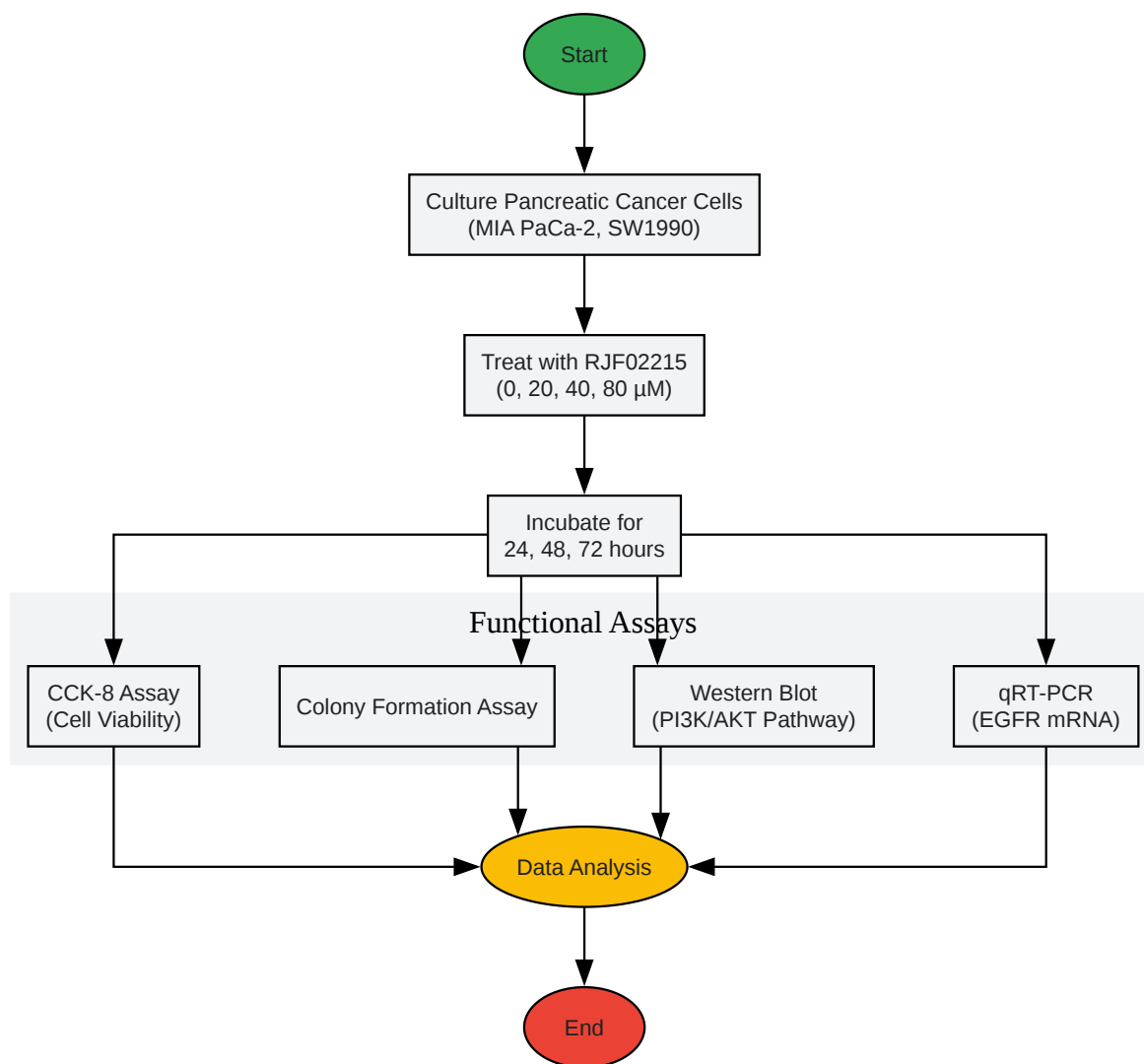
## Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the biological effects of **RJF02215**.

### In Vitro Pancreatic Cancer Cell Proliferation Assay

- Cell Lines: MIA PaCa-2 and SW1990 human pancreatic cancer cell lines.[\[9\]](#)
- Treatment: Cells were treated with **RJF02215** at concentrations of 0, 20, 40, and 80  $\mu$ M for 24, 48, and 72 hours.[\[8\]](#)[\[9\]](#)
- Cell Viability Assay (CCK-8):
  - Seed  $2 \times 10^3$  cells per well in a 96-well plate.

- After overnight incubation, treat cells with varying concentrations of **RJF02215**.
- At specified time points, add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[\[9\]](#)
- Colony Formation Assay:
  - Seed 500 cells per well in a 6-well plate.
  - Treat with **RJF02215** at the indicated concentrations.
  - Incubate for approximately 10-14 days, replacing the medium with fresh **RJF02215**-containing medium every 3 days.
  - Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
  - Count the number of colonies.[\[9\]](#)



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Caption: Workflow for assessing **RJF02215**'s anti-cancer effects in vitro.

## In Vitro Neuroinflammation Assay

- Cell Line: BV-2 murine microglial cell line.[\[11\]](#)
- Treatment:

- Pre-treat cells with **RJF02215** (e.g., 10 µg/ml) for 1 hour.
- Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[\[5\]](#)
- Nitric Oxide (NO) Measurement (Griess Assay):
  - Collect the cell culture supernatant after treatment.
  - Mix the supernatant with Griess reagent.
  - Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
- Cytokine Measurement (ELISA):
  - Collect the cell culture supernatant.
  - Use commercially available ELISA kits to quantify the concentrations of IL-6 and TNF-α according to the manufacturer's instructions.

## In Vivo Anti-Obesity Study

- Animal Model: C57BL/6J mice fed a high-fat diet to induce obesity.[\[5\]](#)
- Treatment: Oral administration of **RJF02215** for a period of 2 weeks.[\[5\]](#)
- Measurements:
  - Monitor body weight and food intake regularly.
  - At the end of the study, sacrifice the animals and dissect visceral (e.g., epididymal) and subcutaneous fat pads and weigh them.
  - Analyze blood samples for glucose and lipid profiles.

## In Vitro Glucose Utilization Assay

- Cell Lines: 3T3-L1 pre-adipocytes and C2C12 myoblasts.



- Differentiation: Differentiate 3T3-L1 cells into mature adipocytes and C2C12 cells into myotubes using appropriate differentiation media.
- Assay:
  - Starve the differentiated cells in serum-free medium.
  - Treat the cells with various concentrations of **RJF02215** in the presence or absence of insulin.
  - After incubation, measure the glucose concentration in the culture medium using a glucose oxidase-based assay.
  - Calculate the rate of glucose uptake by subtracting the final glucose concentration from the initial concentration.[\[12\]](#)
- Western Blot Analysis:
  - Lyse the treated cells and collect protein extracts.
  - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  - Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
  - Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[\[12\]](#)

## Conclusion

**RJF02215** ([\[1\]](#)-Paradol) is a promising natural compound with a well-defined chemical structure and a multitude of beneficial biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and metabolic diseases makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile molecule. Further research is warranted to elucidate the detailed molecular interactions and to optimize its delivery and efficacy for various clinical applications.

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